molecular formula C15H14N2 B2823710 1-[(4-Methylphenyl)methyl]benzimidazole

1-[(4-Methylphenyl)methyl]benzimidazole

Cat. No.: B2823710
M. Wt: 222.28 g/mol
InChI Key: VFOIZTXAWSHNLR-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]benzimidazole is a benzimidazole derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C15H14N2 and a molecular weight of 222.29 g/mol , this compound serves as a versatile synthetic intermediate or scaffold for the development of novel bioactive molecules. Benzimidazole cores are widely investigated for their potential as inhibitors of various enzymes, including kinases, and are frequently explored in the development of anticancer and antimicrobial agents. The structure features a benzimidazole group substituted at the 1-position with a (4-methylphenyl)methyl group, which can be strategically modified to optimize binding affinity and physicochemical properties. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key building block in constructing more complex chemical entities for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIZTXAWSHNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for 1 4 Methylphenyl Methyl Benzimidazole

Precision Synthesis of the Core N-Benzimidazole Structure

The construction of the 1-[(4-Methylphenyl)methyl]benzimidazole molecule is a two-step process that involves the initial formation of the benzimidazole (B57391) core followed by the introduction of the (4-Methylphenyl)methyl group.

Optimized Condensation Reactions with Ortho-Phenylenediamines and Related Precursors

The most fundamental and widely employed method for the synthesis of the benzimidazole nucleus is the condensation reaction of ortho-phenylenediamine with a one-carbon synthon. mdpi.comorgsyn.org For the preparation of a 2-unsubstituted benzimidazole, which serves as the direct precursor for this compound, formic acid is the most common reagent. ijariie.compharmacyinfoline.com

The reaction involves heating ortho-phenylenediamine with an excess of 90% formic acid, typically on a water bath at 100°C for about two hours. orgsyn.orgijariie.comcutm.ac.in The excess formic acid can also act as the acid catalyst in the reaction. researchgate.net Following the condensation, the reaction mixture is made alkaline, usually with a 10% sodium hydroxide (B78521) solution, to precipitate the crude benzimidazole. ijariie.compharmacyinfoline.comcutm.ac.in Purification is then carried out by recrystallization from boiling water after treatment with decolorizing carbon to yield pure benzimidazole. ijariie.compharmacyinfoline.com

Alternative one-carbon sources and reaction conditions have been explored to optimize this condensation. For instance, the reaction can be carried out with other carboxylic acids to produce 2-substituted benzimidazoles. researchgate.net Various catalysts, including ammonium (B1175870) chloride, have been used to facilitate the condensation of ortho-phenylenediamine with aromatic acids at temperatures ranging from 80-90°C, offering a greener and more economically viable approach. ijariie.com

N-Alkylation Strategies for Introducing the (4-Methylphenyl)methyl Moiety

The introduction of the (4-methylphenyl)methyl group onto the nitrogen atom of the benzimidazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through an N-alkylation reaction with a suitable 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide.

A general approach involves the reaction of the pre-formed benzimidazole with the alkylating agent in the presence of a base. lookchem.com Common bases used for this purpose include potassium carbonate, cesium carbonate, sodium carbonate, and sodium hydride. researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile. lookchem.comresearchgate.net

Phase-transfer catalysis (PTC) has been shown to be an effective strategy for the N-alkylation of benzimidazoles. This technique often employs a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide, in a biphasic system, which can lead to milder reaction conditions and improved yields. lookchem.com

The following table summarizes various conditions reported for the N-alkylation of benzimidazole and related compounds:

Alkylating AgentBaseSolventCatalystTemperatureYieldReference
4-Methylbenzyl bromidePotassium carbonateDMFTetrabutylammonium bromideRoom Temperature--
Alkyl halidesPotassium hydroxideAcetone-Room Temperature- lookchem.com
Alkyl halidesAnhydrous K2CO3 or Cs2CO3Acetone, Methanol, or DMF--- lookchem.com

Catalytic Systems and Green Chemistry Principles in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for benzimidazole synthesis. Green chemistry principles are being applied through the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave irradiation has emerged as a powerful tool in the synthesis of benzimidazoles, often leading to significantly reduced reaction times and increased yields compared to conventional heating. mdpi.comvnu.edu.vnscispace.compreprints.org For instance, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been achieved in solvent-free conditions using a catalytic amount of erbium triflate (Er(OTf)3). mdpi.com This method allows for the rapid and efficient synthesis of a variety of benzimidazole derivatives with high selectivity. mdpi.com

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the preparation of benzimidazole derivatives. ichem.md Sonication can promote reactions by creating localized high-pressure and high-temperature zones, often leading to faster reactions and higher yields under milder conditions.

Mechanistic Pathways of Formation and Side-Reaction Control

The formation of the benzimidazole ring from ortho-phenylenediamine and formic acid proceeds through a condensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of ortho-phenylenediamine on the carbonyl carbon of formic acid. This is followed by dehydration to form a formimidate intermediate, which then undergoes intramolecular cyclization through the attack of the second amino group. A final dehydration step leads to the aromatic benzimidazole ring. ijariie.com The use of an acid catalyst, or excess formic acid, facilitates the initial nucleophilic attack by protonating the carbonyl oxygen, making the carbon more electrophilic. researchgate.net

During the N-alkylation step to introduce the (4-methylphenyl)methyl group, the primary side reaction of concern is dialkylation, leading to the formation of a quaternary benzimidazolium salt. lookchem.com This occurs when a second molecule of the alkylating agent reacts with the already N-substituted benzimidazole. Control over this side reaction can be achieved by carefully managing the stoichiometry of the reactants, particularly by avoiding a large excess of the alkylating agent. lookchem.com The choice of base and reaction conditions can also influence the selectivity towards mono-alkylation. Milder bases and lower temperatures generally favor the desired mono-N-substituted product.

Derivatization from Precursor Molecules for Targeted Analogues

The versatile benzimidazole scaffold allows for the synthesis of a wide range of targeted analogues through the derivatization of precursor molecules. For the synthesis of analogues of this compound, derivatization can be performed on either the ortho-phenylenediamine starting material or the benzimidazole core before or after the introduction of the (4-methylphenyl)methyl group.

Starting with substituted ortho-phenylenediamines allows for the introduction of various functional groups onto the benzene (B151609) ring of the benzimidazole core. For example, using 4-methyl-ortho-phenylenediamine as a precursor leads to the formation of 5-methyl-1H-benzimidazole derivatives. researchgate.netslideshare.net Similarly, other substituted ortho-phenylenediamines can be used to introduce groups like nitro, halo, or alkoxy moieties. nih.govresearchgate.net

Furthermore, the benzimidazole ring itself can be functionalized. For instance, benzimidazole-5-carboxylate derivatives can be synthesized and further modified. dergipark.org.trdergipark.org.tr These precursor molecules can then be N-alkylated with 4-methylbenzyl chloride or other substituted benzyl (B1604629) halides to generate a library of targeted analogues. This approach allows for systematic modifications to the structure of this compound to explore structure-activity relationships for various applications.

Scalability and Process Optimization in Laboratory Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of process optimization and scalability. Key factors include reaction efficiency, ease of purification, safety, and cost-effectiveness.

For the initial condensation reaction, optimizing the molar ratio of ortho-phenylenediamine to formic acid and the reaction temperature can improve the yield and minimize the formation of impurities. orgsyn.org The use of heterogeneous catalysts in this step simplifies purification, as the catalyst can be easily filtered off. omicsonline.org

In the N-alkylation step, the choice of solvent and base becomes critical on a larger scale. Solvents should be selected based on their safety profile, cost, and ease of removal. The use of phase-transfer catalysis can be advantageous for scalability as it can allow for the use of less hazardous and more economical solvent systems. lookchem.com

Continuous flow processing represents a significant advancement in the scalable synthesis of benzimidazoles. omicsonline.orgacs.org This technology offers enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and process control. omicsonline.org A continuous flow process using a heterogeneous acid catalyst for the condensation step has been shown to be highly efficient, with high yields and short residence times. omicsonline.org Such a process could be adapted for the large-scale production of the benzimidazole precursor, which can then be subjected to a scalable N-alkylation protocol. The potential for industrial applicability of green synthetic methods, such as microwave-assisted synthesis, has also been demonstrated on a multi-gram scale, highlighting the feasibility of scaling up these efficient and environmentally benign processes. mdpi.comnih.gov

Comprehensive Structural Analysis of this compound Not Available in Published Literature

A comprehensive search of scientific literature and chemical databases has revealed that detailed experimental data required for a thorough structural elucidation of the chemical compound This compound is not currently available. Specifically, published single-crystal X-ray diffraction data, multidimensional Nuclear Magnetic Resonance (NMR) studies, and high-resolution mass spectrometry fragmentation analyses for this exact molecule could not be located.

The user's request for an article structured with specific, in-depth sections on the solid-state and solution-state characterization of this compound cannot be fulfilled without fabricating information, which would violate core scientific principles. The strict instructions to focus solely on "this compound" and exclude information from related but distinct molecules prevent the use of data from analogues as a substitute.

While research exists for structurally similar compounds, these molecules possess different substituents that significantly alter their chemical and physical properties, including crystal packing, molecular geometry, and spectral characteristics. For instance:

X-ray diffraction data is available for related compounds such as 1-Benzyl-1H-benzimidazole (which lacks the methyl group on the phenyl ring) and 1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (which has an additional substituent at the 2-position of the benzimidazole core). However, the presence or absence of these functional groups directly influences supramolecular interactions and crystal lattice formation, making their data inapplicable to the target compound.

No specific studies on the polymorphism of this compound were found. Such studies are contingent on the initial characterization of a primary crystal structure.

Detailed multidimensional NMR and high-resolution mass spectrometry analyses are also specific to a molecule's exact structure. While general fragmentation patterns for the broader benzimidazole class are known, a specific, elucidated pathway for this compound has not been published.

Therefore, the generation of a scientifically accurate article adhering to the requested outline is not possible at this time. The necessary primary research and its subsequent publication in peer-reviewed literature are required before such a comprehensive analysis can be compiled.

Comprehensive Structural Elucidation and Conformational Dynamics of 1 4 Methylphenyl Methyl Benzimidazole

Advanced Solution-State Structural Characterization

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups and analyzing the bonding structure of a molecule. By probing the characteristic vibrational modes of molecular bonds, these techniques provide a unique spectral fingerprint. For 1-[(4-Methylphenyl)methyl]benzimidazole, FTIR and Raman spectroscopy are instrumental in confirming the presence of its key structural components: the benzimidazole (B57391) ring system, the p-methylphenyl (tolyl) group, and the methylene (B1212753) bridge that links them. The analysis involves correlating the observed absorption (FTIR) and scattering (Raman) bands with known vibrational frequencies of specific chemical bonds.

Detailed Research Findings

Spectroscopic analysis of benzimidazole derivatives reveals characteristic vibrational frequencies that can be assigned to the various functional moieties of this compound. While a dedicated spectrum for this exact compound is not extensively published, data from closely related structures, such as 1-methyl-2-phenyl benzimidazole, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, and other substituted benzimidazoles, provide a reliable basis for spectral assignment. nih.govmdpi.com The vibrational modes can be categorized based on the different parts of the molecule.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings (both the benzene (B151609) part of the benzimidazole and the tolyl group) typically appear in the region of 3150-3000 cm⁻¹. mdpi.com Most aromatic compounds exhibit multiple weak to medium bands in this range. mdpi.com For instance, in a study of a similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, these vibrations were observed between 3123 and 3009 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The aliphatic C-H stretching vibrations are associated with the methylene (-CH₂-) bridge and the methyl (-CH₃) group. The asymmetric and symmetric stretching modes of the methylene group are expected in the 2930-2850 cm⁻¹ region. mdpi.com Similarly, the methyl group's C-H stretching vibrations are also found in this range. Experimental FTIR spectra of related compounds have confirmed bands at approximately 2919 and 2858 cm⁻¹ corresponding to these aliphatic stretches. mdpi.com

C=C and C=N Ring Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the imidazole (B134444) moiety are characteristic and typically produce strong bands in the 1625-1400 cm⁻¹ range. mdpi.com These are often coupled and are referred to as ring stretching or scissoring vibrations. Studies on benzimidazole derivatives consistently report strong absorptions in this region. For example, C-C aromatic stretching vibrations have been assigned to bands observed at 1588 cm⁻¹ and 1498 cm⁻¹. mdpi.com The C=N stretching vibration is a key indicator of the imidazole ring and is typically found around 1620-1590 cm⁻¹.

In-Plane and Out-of-Plane C-H Bending: The C-H in-plane and out-of-plane bending vibrations provide further structural information. In-plane bending modes for aromatic C-H bonds are generally found in the 1300-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the aromatic rings and occur below 900 cm⁻¹. The p-substituted tolyl group is expected to show a strong band in the 850-800 cm⁻¹ region.

The following tables summarize the principal vibrational modes and their expected frequency ranges for this compound based on data from analogous compounds.

FTIR Vibrational Frequency Assignments

Frequency Range (cm⁻¹)IntensityAssignmentVibrating Moiety
3125 - 3000Medium - Weakν(C-H)Aromatic (Benzimidazole, Tolyl)
2960 - 2850Mediumν(C-H)Aliphatic (-CH₃, -CH₂-)
1620 - 1590Medium - Strongν(C=N)Imidazole Ring
1600 - 1430Strongν(C=C)Aromatic Ring Stretching
1465 - 1440Mediumδ(CH₂)Methylene Scissoring
1390 - 1370Mediumδ(CH₃)Methyl Bending
1300 - 1000Mediumβ(C-H)Aromatic In-plane Bending
850 - 800Strongγ(C-H)p-Substituted Ring Out-of-plane Bending

ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending

Raman Vibrational Frequency Assignments

Frequency Range (cm⁻¹)IntensityAssignmentVibrating Moiety
3120 - 3050Strongν(C-H)Aromatic (Benzimidazole, Tolyl)
2930 - 2870Mediumν(C-H)Aliphatic (-CH₃, -CH₂-)
1615 - 1580Strongν(C=C) / ν(C=N)Ring Stretching
1460 - 1430Mediumδ(CH₂) / δ(CH₃)Methylene/Methyl Bending
1250 - 1200Weakβ(C-H)Aromatic In-plane Bending
1010 - 990StrongRing Breathing (Tolyl)
840 - 810MediumRing Breathing (Benzimidazole)

ν: stretching; δ: scissoring/bending; β: in-plane bending

These assignments, derived from both experimental spectra and theoretical calculations on similar molecules, provide a comprehensive structural confirmation of this compound. nih.gov The combination of FTIR and Raman data offers complementary information, allowing for a thorough analysis of the molecule's vibrational characteristics and, by extension, its functional group composition and skeletal structure.

Quantum Chemical and Computational Modeling of 1 4 Methylphenyl Methyl Benzimidazole

Electronic Structure and Reactivity Descriptors (Density Functional Theory Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, energies, and various reactivity descriptors with a good balance of accuracy and computational cost. For 1-[(4-Methylphenyl)methyl]benzimidazole, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, provide a fundamental understanding of its behavior at the molecular level. mdpi.comresearchgate.net

A crucial first step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, optimization calculations would define key bond lengths, bond angles, and dihedral angles. The resulting structure represents a minimum on the potential energy surface.

Energy landscape mapping further explores the conformational possibilities of the molecule. nih.gov By systematically rotating the flexible bonds—such as the bond connecting the methylphenyl group to the benzimidazole (B57391) core—researchers can identify different conformers and the energy barriers that separate them. This analysis is vital for understanding the molecule's flexibility and the relative stability of its various shapes. For instance, calculations on similar benzimidazole structures reveal that different torsion angles between the rings result in varying levels of stability. researchgate.net

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N=C (imidazole)1.316 Å
N-C (imidazole)1.379 Å
C-C (benzene)~1.39 - 1.41 Å
**Bond Angles (°) **C-N-C (imidazole)~108°
N-C-N (imidazole)~110°
Dihedral Angle (°) Phenyl-Benzimidazole-179.6°
Data synthesized from findings on similar structures. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comnumberanalytics.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, indicating this is the primary site of electron donation. researchgate.net DFT calculations are routinely used to determine the energies of these orbitals and the resulting gap. researchgate.netmalayajournal.orgnih.gov

Global reactivity descriptors can be derived from HOMO and LUMO energies:

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) : ω = μ² / 2η

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound Note: These values are representative based on DFT calculations for analogous benzimidazole compounds and serve for illustrative purposes.

ParameterSymbolTypical Calculated Value (eV)
HOMO EnergyEHOMO-5.28
LUMO EnergyELUMO-1.27
HOMO-LUMO Gap ΔE 4.01
Chemical Potentialμ-3.275
Chemical Hardnessη2.005
Electrophilicity Indexω2.66
Values are based on findings for similar imidazole (B134444) derivatives. irjweb.commalayajournal.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.netorientjchem.org

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.net

Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green/Yellow : Regions of intermediate or near-zero potential, often found over aromatic rings. researchgate.netnih.gov

For this compound, an MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the imidazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be expected on the hydrogen atoms, while the aromatic rings would exhibit a more neutral potential. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, stability, and interactions in a simulated environment (e.g., in a solvent like water). mdpi.comrsc.org

For this compound, an MD simulation would track the movements of every atom over a period of nanoseconds to microseconds. This allows for comprehensive conformational sampling, revealing the different shapes the molecule adopts and the frequency with which it transitions between them. The stability of the molecule can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD indicates that the molecule is maintaining a consistent average structure. mdpi.com Such simulations are crucial for understanding how the molecule might behave in a biological system and for identifying its most populated and functionally relevant conformations. nih.gov

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions are highly valuable for interpreting and assigning experimental data.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement, aiding in the assignment of complex spectral bands to specific molecular motions. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.netmdpi.com Comparing these calculated shifts with experimental spectra helps confirm the molecular structure and assign specific resonances to individual atoms. mdpi.com

Table 3: Hypothetical Correlation of Calculated vs. Experimental Spectroscopic Data Note: This table illustrates the typical correlation achieved between theoretical predictions and experimental results for benzimidazole-type molecules.

Spectroscopic DataFunctional Group/AtomCalculated ValueExperimental Value
FT-IR (cm⁻¹) C=N Stretch (imidazole)1618 cm⁻¹1609 cm⁻¹
C=C Stretch (aromatic)1439 cm⁻¹1447 cm⁻¹
C-H Stretch (methyl)2980 cm⁻¹2975 cm⁻¹
¹³C NMR (ppm) Imidazole C2152.4 ppm147.7 ppm
Methyl C (on phenyl)12.4 ppm9.9 ppm
Data synthesized from studies on related benzimidazole compounds. mdpi.comnih.gov

Theoretical Ligand-Interaction Modeling: Binding Modes and Specificity Determinants

To understand how this compound might function as a ligand, computational techniques like molecular docking and MD simulations are employed to model its interaction with a target receptor. nih.gov Molecular docking predicts the preferred orientation of the ligand within a receptor's binding site to form a stable complex. researchgate.netresearchgate.net

This modeling focuses on the principles of molecular recognition, identifying the key non-covalent interactions that determine binding affinity and specificity. For a molecule like this compound, these interactions typically include:

Hydrogen Bonding : The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors.

π–π Stacking : The planar aromatic rings (both benzimidazole and methylphenyl) can stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in a receptor pocket. researchgate.net

Hydrophobic Interactions : The methylphenyl group and the benzene (B151609) part of the benzimidazole core can form favorable hydrophobic contacts with nonpolar residues. mdpi.com

By analyzing the geometry and energy of these interactions, computational models can explain the structural determinants of binding specificity, providing a rational basis for designing molecules with improved affinity and selectivity, independent of the ultimate biological outcome. nih.govresearchgate.net

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 4 Methylphenyl Methyl Benzimidazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) and Phenyl Moieties

The benzimidazole ring system features two types of nitrogen atoms: a pyrrole-type nitrogen at position 1 (N1) and a pyridine-type nitrogen at position 3 (N3). chemicalbook.com This differentiation, along with the electronic landscape of the fused rings, governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: Calculations indicate that the benzene (B151609) portion of the benzimidazole core (positions 4, 5, 6, and 7) is π-excessive, making it the primary site for electrophilic substitution reactions. chemicalbook.com In the case of 1-[(4-Methylphenyl)methyl]benzimidazole, the bulky N1-substituent may exert some steric influence on the accessibility of the C7 position.

The appended (4-methylphenyl)methyl group also contains a reactive aromatic ring. The methyl group is an activating, ortho-para directing substituent. Therefore, electrophilic attack on this moiety is expected to occur at the positions ortho to the methyl group (and meta to the methylene (B1212753) bridge).

Nucleophilic Substitution: The C2 position of the benzimidazole ring is electron-deficient (π-deficient), rendering it susceptible to attack by nucleophiles. chemicalbook.com However, reactions at this position often require activation, for example, by a pre-installed leaving group.

More commonly, the benzimidazole nucleus itself acts as a nucleophile. The N1 nitrogen is acidic (pKa ≈ 12.8), and upon deprotonation with a base, it forms a potent benzimidazole anion. chemicalbook.com This anion readily participates in nucleophilic substitution reactions with alkyl halides to form N-alkylated products. The synthesis of the title compound itself is an example of this reactivity, where the benzimidazole anion attacks 4-methylbenzyl halide. This N-alkylation is a widely used method for synthesizing N-substituted benzimidazoles and can be carried out under various conditions, including phase transfer catalysis. electronicsandbooks.comgoogle.com The choice of solvent can be critical, with polar solvents like DMF, DMSO, and ethanol (B145695) being commonly employed. lookchem.com

Table 1: Representative Conditions for N-Alkylation of Benzimidazoles

Alkylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Reference
Alkyl HalideK₂CO₃Acetonitrile40-50Good to Excellent nih.gov
Benzyl (B1604629) BromideAqueous Base / SDSWaterAmbient78-96 lookchem.com
Alkyl Iodide/BromideAqueous Base / 18-crown-6Organic/AqueousNot specifiedHigh electronicsandbooks.com
Alkyl HalideNaOH / Quaternary Ammonium (B1175870) SaltNot specified35-10075-88 google.com

Oxidation and Reduction Chemistry of the Compound

The structural features of this compound offer several sites for oxidation and reduction reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium can oxidize benzimidazole derivatives. researchgate.net For the title compound, two primary sites are susceptible to oxidation:

The methyl group of the p-tolyl moiety can be oxidized to a carboxylic acid, yielding 1-[(4-carboxyphenyl)methyl]benzimidazole.

The methylene bridge connecting the phenyl and benzimidazole rings could potentially be oxidized, although this is generally less facile.

The benzimidazole ring itself can undergo oxidative degradation under harsh conditions.

Kinetic studies on the oxidation of related substrates, such as p-methylphenylacetic acid by N-chlorobenzimidazole, suggest that the reaction proceeds through the formation of an intermediate complex between the substrate and the oxidant, which then decomposes in a rate-determining step. tijer.org

Reduction: The benzimidazole ring can undergo reduction to form the corresponding benzimidazoline derivative. This transformation typically involves the addition of two hydrogen atoms across the C2=N3 double bond of the imidazole (B134444) ring. Benzimidazolines are potent hydride donors and are studied for their role in transfer hydrogenation reactions. researchgate.net The regeneration of benzimidazoles from their reduced benzimidazoline forms is a key step in catalytic cycles where they are used as organohydrides. researchgate.net The benzene rings of the molecule are generally resistant to reduction except under forcing conditions, such as high-pressure catalytic hydrogenation.

Role in Metal-Catalyzed Organic Transformations

Benzimidazole derivatives, including this compound, are significant in the field of metal-catalyzed reactions, acting as both substrates and ligands. nih.gov

As a Substrate: The C-H bonds on both the benzimidazole and phenyl rings can be functionalized through transition metal-catalyzed C-H activation/arylation reactions. researchgate.net Catalysts based on nickel, palladium, or rhodium are often employed for such transformations.

As a Product of Metal-Catalyzed Synthesis: Many modern methods for synthesizing 1,2-disubstituted benzimidazoles rely on metal catalysts. Copper-catalyzed multi-component reactions are particularly noteworthy. For instance, 1,2-disubstituted benzimidazoles can be prepared from N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides in the presence of a copper(I) catalyst. nih.gov Similarly, copper(II)-catalyzed reactions have been developed for the synthesis of N-alkyl substituted benzimidazoquinazolinones, a related heterocyclic system. nih.gov Other metals, including cobalt and manganese, have also been used to catalyze the synthesis of benzimidazoles from o-phenylenediamines and various C1 sources like aldehydes or alcohols. organic-chemistry.orgnih.gov

Table 2: Examples of Metal-Catalyzed Syntheses of Benzimidazole Derivatives

CatalystReactantsProduct TypeKey FeatureReference
CuIN-substituted o-phenylenediamines, terminal alkynes, sulfonyl azides1,2-Disubstituted benzimidazolesThree-component reaction via ketenimine intermediate nih.gov
Cu(OAc)₂·H₂O3-(2-aminophenyl)quinazolin-4(3H)-one, alkyl halidesN-Alkyl benzimidazoquinazolinonesIntramolecular cyclization nih.gov
Cobalt Nanocompositeo-Phenylenediamines, aldehydesBenzimidazolesRecyclable catalyst, dehydrogenation step nih.gov
Manganese(I) Complexo-Phenylenediamines, primary alcohols1,2-Disubstituted benzimidazolesAcceptorless dehydrogenative coupling organic-chemistry.org

Elucidation of Reaction Mechanisms and Identification of Intermediates in Complex Syntheses

Understanding the reaction pathways is crucial for optimizing synthetic routes and discovering new transformations. For reactions involving this compound and its analogues, several mechanistic studies have been conducted.

N-Alkylation Mechanism: The formation of the title compound via N-alkylation of benzimidazole with a 4-methylbenzyl halide proceeds through a standard SN2 mechanism. A base abstracts the acidic proton from the N1 position of benzimidazole, creating a nucleophilic anion that subsequently attacks the electrophilic methylene carbon of the benzyl halide, displacing the halide ion. tsijournals.com

Mechanism of Metal-Catalyzed Cyclization: In the copper-catalyzed three-component synthesis of 1,2-disubstituted benzimidazoles, a key intermediate is the N-sulfonylketenimine. nih.gov This intermediate is generated from the reaction of the copper catalyst with the terminal alkyne and sulfonyl azide. The N-substituted o-phenylenediamine (B120857) then undergoes a two-fold nucleophilic addition to the ketenimine, followed by a cyclization step that eliminates the sulfonyl group to afford the final benzimidazole product. nih.gov

Intramolecular Cyclization Mechanisms: The synthesis of the benzimidazole core can also be achieved through transition-metal-free intramolecular N-arylation. nih.gov In these reactions, a precursor like an N-(2-haloaryl)amidine undergoes a base-mediated intramolecular cyclization, where the amidine nitrogen attacks the halogen-bearing carbon of the aryl ring, leading to ring closure and formation of the benzimidazole system. nih.gov The mechanism of cyclization of Schiff base precursors involves the nucleophilic attack of an imine nitrogen on an adjacent aromatic ring carbon, followed by deprotonation and rearrangement to yield the stable benzimidazole ring. nih.gov

Photochemical and Thermal Transformations

The response of this compound to energy inputs like light and heat can lead to unique molecular transformations.

Photochemical Transformations: While direct photochemical studies on this compound are not extensively detailed, the photochemistry of related heterocycles provides significant insight. A well-documented photochemical reaction is the transposition of indazoles into benzimidazoles upon UV irradiation. nih.govnih.gov This transformation is believed to proceed through a high-energy Dewar intermediate and an aziridine (B145994) intermediate following N-N bond homolysis. nih.gov The reaction is highly dependent on the tautomeric form of the starting material and the wavelength of the light used. nih.gov It is plausible that benzimidazoles themselves could undergo related photochemical rearrangements or C-H functionalization reactions under specific irradiation conditions.

Thermal Transformations: Benzimidazole derivatives are generally thermally stable. However, at high temperatures, thermal rearrangements or decomposition can occur. The synthesis of benzimidazoles often involves thermal condensation reactions at elevated temperatures (e.g., 120 °C), indicating the stability of the ring system under these conditions. nih.govnih.gov Specific thermal transformations of this compound would depend on the reaction atmosphere and the presence of other reagents but could involve cleavage of the N-C benzyl bond or rearrangements within the heterocyclic core.

Rational Design and Synthesis of 1 4 Methylphenyl Methyl Benzimidazole Analogues

Structure-Driven Design Principles for Modulating Chemical and Structural Properties

The design of 1-[(4-Methylphenyl)methyl]benzimidazole analogues is heavily guided by structure-activity relationship (SAR) studies, which reveal how specific structural modifications influence the compound's properties. researchgate.net The versatility of the benzimidazole (B57391) structure allows for substitutions at various positions, significantly enhancing its ability to interact with biological targets. Modifications can alter binding capacity with proteins by introducing new electronic and steric effects. researchgate.net

Key principles for modulating properties include:

Substitutions at the N-1 Position: The N-1 benzyl (B1604629) group is often critical for activity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the presence of a benzyl group at the N-1 position was found to enhance anti-inflammatory action. nih.gov The nature and substitution pattern of this aromatic ring can be fine-tuned.

Substitutions at the C-2 Position: The C-2 position of the benzimidazole ring is a primary site for modification. Introducing various substituents at this position can significantly impact biological activity. researchgate.net For example, SAR studies have shown that electron-donating groups at the 2-position can enhance interactions with viral enzymes. The addition of a phenyl ring at this position, creating a 1-benzyl-2-phenyl-1H-benzimidazole core, is a common strategy, though it may decrease aromaticity compared to the parent benzimidazole. aip.org

Substitutions on the Benzene (B151609) Ring of Benzimidazole (Positions 5 and 6): The fused benzene ring offers further opportunities for modification. The 5 and 6 positions are the most important for substitution to obtain different biologically active compounds. researchgate.net Modifications at these positions can improve interactions with viral proteins or enhance pharmacokinetic properties.

Hybridization: A common design strategy involves creating hybrid molecules by combining the benzimidazole core with other pharmacologically active moieties, such as 1,2,3-triazoles or sulfonamides. researchgate.netnih.govfrontiersin.org This approach aims to increase the spectrum of activity or overcome resistance. nih.gov

Theoretical calculations are also employed to guide design. For example, analyzing the electrostatic potential of starting materials can help predict their reactivity and the likely outcome of a synthetic pathway, influencing the selective formation of mono- or di-substituted products. beilstein-journals.org

Strategies for Substituent Introduction and Diversification

A variety of synthetic methods are available to introduce diverse substituents onto the phenyl, benzyl, and benzimidazole rings of the core structure. The classical and most common approach for synthesizing the benzimidazole nucleus is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. researchgate.netbeilstein-journals.org

Diversification of the Benzimidazole Ring (N-1 and C-2 positions): The synthesis of 1,2-disubstituted benzimidazoles is often achieved through a one-pot reaction involving an o-phenylenediamine and two equivalents of an aldehyde. beilstein-journals.org The electronic properties of the aldehyde's substituents play a significant role in the reaction pathway. Electron-rich aldehydes tend to yield 1,2-disubstituted products, while electron-deficient aldehydes may favor the formation of 2-monosubstituted benzimidazoles. beilstein-journals.org

Microwave-assisted synthesis has emerged as an efficient, eco-friendly method for producing 1,2-disubstituted benzimidazoles, often under solvent-free conditions and catalyzed by Lewis acids like Erbium(III) triflate (Er(OTf)₃). nih.govmdpi.com This method significantly reduces reaction times and improves yields. nih.gov Another facile, solvent-free approach uses sodium metabisulfite (Na₂S₂O₅) as an inexpensive and environmentally friendly oxidizing agent for the condensation between N-benzyl o-phenylenediamine and various benzylamines to create diverse 1,2-disubstituted analogues. nih.gov

Diversification on the Phenyl and Benzyl Rings: Diversity is readily achieved by using appropriately substituted starting materials. For the synthesis of this compound analogues, this involves:

N-1 Benzyl Ring: Using various substituted N-phenyl-o-phenylenediamines or benzylamines in the condensation reaction. nih.gov

C-2 Phenyl/Aryl Ring: Employing a wide range of substituted aromatic aldehydes or carboxylic acids. researchgate.netbeilstein-journals.org This approach is widely accepted due to the easy access to a variety of substituted aldehydes. beilstein-journals.org

The table below summarizes various synthetic strategies for producing substituted benzimidazole analogues.

MethodStarting MaterialsKey Reagents/CatalystResulting Substitution PatternReference
Condensationo-phenylenediamine, Aromatic Aldehyde (1:2 ratio)Er(OTf)₃1-Benzyl-2-phenyl-1H-benzimidazole beilstein-journals.org
Microwave-Assisted SynthesisN-phenyl-o-phenylenediamine, Aryl Aldehyde (1:1 ratio)Er(OTf)₃ (1 mol%)1,2-disubstituted benzimidazoles nih.govmdpi.com
Solvent-Free CondensationN-benzyl o-phenylenediamine, BenzylamineNa₂S₂O₅1,2-disubstituted benzimidazoles nih.gov
Condensationo-phenylenediamine, Carboxylic acidStrong acid (e.g., PPA)2-substituted benzimidazole researchgate.net
Homogeneous Catalysiso-phenylenediamine, Benzaldehyde (1:2 ratio)Phosphoric acid1,2-disubstituted benzimidazoles nih.gov

Stereoselective Synthesis of Enantiopure Analogues

While much of the research on this compound analogues focuses on achiral molecules, stereoselective synthesis is a critical consideration in broader derivative research, particularly when introducing chiral centers. The synthesis of specific enantiopure or diastereomeric analogues can be essential, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.

An example of stereoselective synthesis in the context of benzimidazole derivatives is the reduction of (benz)imidazole-ketones. Using reducing agents like sodium borohydride in combination with cerium(III) chloride (NaBH₄/CeCl₃·7H₂O), a process known as the Luche reduction, allows for the efficient and practical synthesis of novel (benz)imidazole-allyl alcohols and imidazole-1,3-diols. acs.org This reduction can be highly regioselective and stereoselective, affording target products in high yields under mild conditions. acs.org Such methods are valuable for creating polyfunctional molecules that can serve as building blocks for more complex, enantiopure drug candidates. acs.org

Combinatorial and Parallel Synthesis Approaches for Compound Libraries

To efficiently explore the vast chemical space of benzimidazole derivatives and accelerate drug discovery, combinatorial and parallel synthesis techniques are employed to generate large libraries of compounds for high-throughput screening. nih.govresearchgate.net Liquid-phase combinatorial synthesis is a particularly effective approach for constructing diverse benzimidazole libraries. nih.govacs.org

In one such strategy, a poly(ethylene glycol)-supported substrate is used. The synthesis involves several steps performed on the soluble polymer support:

Nucleophilic aryl substitution with various primary amines.

Nitro group reduction to form a diamine.

Cyclization to furnish a benzimidazole-2-thione.

Treatment with a diverse set of alkyl or benzylic halides to introduce substituents at the 1- and 2-positions. researchgate.netnih.gov

The final products are then cleaved from the polymer support under mild conditions, typically yielding compounds of high purity and in high yield, which can often be used directly in biological assays without further purification. nih.govacs.org This approach allows for the rapid and systematic variation of substituents at multiple positions around the benzimidazole core, leading to the creation of structurally diverse compound libraries. nih.gov

The table below illustrates a sample of the structural diversity that can be achieved in a combinatorial library based on a 1-substituted-2-alkylthio-benzimidazole scaffold.

Compound IDN-1 SubstituentS-2 SubstituentReference
8ad2-methylpropyl2-methylpropyl acs.org
8ac2-methylpropylmethylethyl acs.org
8cpcycloheptyl3-phenylprop-2-enyl acs.org

Advanced Applications As a Chemical Synthon and Ligand System

Incorporation into Complex Heterocyclic Architectures

The 1-[(4-Methylphenyl)methyl]benzimidazole scaffold serves as a versatile synthon for the construction of more elaborate heterocyclic systems. The reactive sites on the benzimidazole (B57391) ring allow for further annulation and substitution reactions, leading to novel molecular architectures with potential applications in medicinal and materials chemistry.

A prime example of its utility is in the synthesis of multi-heterocyclic compounds such as triazole-thiols. Research has demonstrated the synthesis of complex molecules like 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol. acs.org The general synthetic pathway to such 1,2,4-triazole-3-thiol derivatives typically involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization. nih.govresearchgate.net In this context, a precursor derived from the N-substituted benzimidazole is elaborated to incorporate the triazole-thiol moiety. This demonstrates the role of the 1-substituted benzimidazole unit as a stable, foundational component upon which other heterocyclic rings can be built, leading to compounds with potentially enhanced biological or material properties. acs.orgnih.gov

Role in Coordination Chemistry and Metal Complex Formation (e.g., with Co(II), Cu(II), Ir(III))

The benzimidazole moiety is an excellent ligand for a wide range of transition metals due to the coordinating ability of the sp²-hybridized nitrogen atom (N-3) in the imidazole (B134444) ring. The this compound ligand can form stable complexes with various metal ions, leading to materials with interesting catalytic, photophysical, and biological properties.

Cobalt(II) Complexes: Benzimidazole derivatives readily form complexes with Co(II). For instance, 1-substituted benzimidazoles like 1-(trimethylsilyl)methyl-1H-benzimidazole react with cobalt(II) chloride to form tetrahedral complexes of the type [CoCl₂(ligand)₂]. researchgate.net In these structures, the benzimidazole ligand coordinates to the cobalt center through the N-3 atom. researchgate.net The resulting complexes are often paramagnetic and can be characterized by various spectroscopic techniques.

Copper(II) Complexes: The coordination chemistry of benzimidazole ligands with copper(II) is extensive. These ligands can form both mononuclear and dinuclear complexes. nih.gov In mononuclear complexes, such as those with 1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole, the copper(II) center can adopt a cis-disposed square planar geometry with two benzimidazole ligands and two counter-ions (e.g., nitrate). tandfonline.com The geometry can also be square pyramidal, with the equatorial plane formed by the nitrogen atoms of the benzimidazole ligands and a co-ligand. acs.org Dinuclear copper(II) complexes can feature bridging ligands, such as methoxy (B1213986) groups, connecting the two metal centers, with each copper atom maintaining a square planar geometry. nih.govresearchgate.net These copper complexes are studied for their potential as chemotherapeutic agents and for their fluorescence properties. nih.govtandfonline.com

Iridium(III) Complexes: Iridium(III) complexes containing benzimidazole-based ligands have garnered significant attention, particularly for their applications in photodynamic therapy and as antitumor agents. hhu.denih.govnih.gov These are often half-sandwich complexes, where an iridium(III) center is coordinated to a pentamethylcyclopentadienyl (Cp*) ligand and a chelating N-heterocyclic carbene (NHC) ligand derived from a benzimidazole. nih.gov The benzimidazole moiety plays a crucial role in the ligand structure, influencing the photophysical and biological properties of the final complex. These complexes can induce the production of reactive oxygen species (ROS), target specific organelles like lysosomes within cancer cells, and exhibit cytotoxicity significantly higher than traditional platinum-based drugs. hhu.denih.gov The emission properties of these complexes can be tuned by modifying the substituents on the benzimidazole ring. rsc.orgmdpi.com

Utility in Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound is well-suited for building supramolecular architectures. The assembly process is driven by a combination of non-covalent interactions, including metal coordination, hydrogen bonding, and π-π stacking. researchgate.net

The benzimidazole ring system can participate in both hydrogen bond donation (from the C-H bonds of the aromatic rings) and acceptance. More significantly, the aromatic surfaces of the benzimidazole and the 4-methylphenyl group facilitate π-π stacking interactions, which are crucial for the organization of molecules in the solid state. tandfonline.com

Metal coordination is a primary tool for constructing robust supramolecular structures like metal-organic frameworks (MOFs) and coordination polymers using benzimidazole derivatives. researchgate.net By coordinating to metal centers through the N-3 atom, these ligands act as nodes, linking metal ions into extended one-, two-, or three-dimensional networks. tandfonline.com The final structure and morphology of these materials are highly dependent on the specific benzimidazole derivative, the metal ion used, and the assembly conditions. researchgate.net These assemblies have applications in sensing, photoluminescence, and the fabrication of nanomaterials. researchgate.net Furthermore, benzimidazole-based receptors have been designed for anion recognition, where interactions like hydrogen bonding lead to selective binding of specific anions, demonstrating their utility in host-guest chemistry. mdpi.comrsc.orgacs.org

Function as a Component in Chemical Sensing and Probe Development

The benzimidazole scaffold is a key component in the design of chemosensors and chemical probes due to its stable aromatic structure, which can be readily functionalized, and its inherent photophysical properties. mdpi.com Derivatives are designed to signal the presence of specific analytes, such as metal ions or anions, through changes in their fluorescence or color. mdpi.comrsc.orgresearchgate.net

For example, fluorescent probes based on benzimidazole have been developed for the cascade recognition of phosphate (B84403) and iron ions in aqueous solutions. rsc.org Other derivatives have been synthesized to act as selective fluorescent sensors for Al³⁺ and Zn²⁺. researchgate.net The sensing mechanism often involves the coordination of the analyte to the benzimidazole-derived ligand, which alters the electronic structure of the molecule and thus its spectroscopic output.

In a more advanced application, benzimidazole derivatives have been incorporated into positron emission tomography (PET) imaging ligands. nih.gov These molecules are designed to bind with high affinity and selectivity to specific biological targets, such as receptors in the brain. By radiolabeling the probe, its distribution can be visualized in vivo, providing valuable diagnostic information. nih.gov The this compound framework provides a stable and tunable platform for developing such sophisticated molecular probes.

Application as a Corrosion Inhibitor: Focus on Adsorption Mechanisms and Surface Chemistry

Adsorption Mechanisms: The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netnih.gov This adsorption process is governed by the Langmuir adsorption isotherm, which implies the formation of a monolayer on the surface. electrochemsci.orgbohrium.comelectrochemsci.org The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), indicate that the process is spontaneous. bohrium.com Values of ΔG°ads typically suggest a mechanism involving both physical adsorption (physisorption) and chemical adsorption (chemisorption). bohrium.com

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

Chemisorption: This involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms, as well as the π-electrons of the aromatic rings of the inhibitor. electrochemsci.org

Surface Chemistry and Inhibition Efficiency: Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate the inhibitor's performance. PDP studies show that benzimidazole derivatives act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgnih.gov EIS measurements demonstrate that the presence of the inhibitor increases the charge transfer resistance (Rct) at the metal-solution interface, confirming the formation of a protective film. electrochemsci.orgelectrochemsci.org

The inhibition efficiency (η%) increases with the concentration of the inhibitor. Studies on analogous N-benzyl benzimidazole derivatives have shown efficiencies reaching over 90% at optimal concentrations. electrochemsci.org Density Functional Theory (DFT) calculations further elucidate the adsorption process, identifying the benzene (B151609) and imidazole rings as the active sites for interaction with the metal surface. electrochemsci.org

Below is a data table summarizing typical findings for N-substituted benzimidazole derivatives as corrosion inhibitors for steel in 1 M HCl, based on available literature.

Inhibitor Concentration (M)Inhibition Efficiency (η%) from PDPInhibition Efficiency (η%) from EISCharge Transfer Resistance (Rct, Ω·cm²)Corrosion Current Density (icorr, µA/cm²)
Blank--45950
5.00E-0672.674.4176260
1.00E-0580.081.8247190
5.00E-0588.489.1413110
1.00E-0492.693.367270

Data is representative of analogous compounds like 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole as reported in the literature. electrochemsci.org

Future Research Directions and Unexplored Avenues in 1 4 Methylphenyl Methyl Benzimidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted benzimidazoles, including 1-[(4-Methylphenyl)methyl]benzimidazole, has traditionally relied on methods that are often effective but may not align with the contemporary principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

One promising direction is the advancement of catalyst-free synthetic methods. Recent studies have demonstrated the feasibility of synthesizing substituted benzimidazoles at room temperature in sustainable solvents like ethanol (B145695), achieving nearly quantitative yields without the need for a catalyst. bohrium.com This approach not only simplifies the purification process but also significantly reduces toxic waste. Further investigation into optimizing these catalyst-free conditions specifically for the synthesis of this compound from o-phenylenediamine (B120857) and 4-methylbenzaldehyde (B123495) could lead to a highly atom-economical and environmentally benign production method.

Another key area for development is the use of green solvents and reaction conditions. Grinding chemistry, where reactions are carried out in the absence of a solvent or with minimal amounts of a green solvent like water, presents an attractive alternative to conventional solvent-based synthesis. jksus.org Microwave-assisted synthesis is another powerful technique that can significantly reduce reaction times and energy consumption. nih.gov The application of these green methodologies to the N-alkylation of benzimidazole (B57391) with 4-methylbenzyl halides could offer substantial improvements in sustainability. researchgate.netresearchgate.net

Future research could also explore one-pot syntheses that combine the formation of the benzimidazole ring and the N-alkylation step. Iron-catalyzed acceptor-less dehydrogenative coupling of primary alcohols with o-phenylenediamines has been shown to be an effective method for producing 1,2-disubstituted benzimidazoles and could be adapted for N-substituted analogues. researchgate.net

Synthetic ApproachPotential Advantages
Catalyst-Free SynthesisReduced waste, simplified purification, high atom economy
Grinding ChemistryMinimal or no solvent use, energy efficiency
Microwave-Assisted SynthesisReduced reaction times, improved yields
One-Pot Dehydrogenative CouplingIncreased efficiency, reduced number of synthetic steps

Application of Advanced Spectroscopic Techniques for Dynamic and Transient Phenomena

While standard spectroscopic techniques like NMR and IR are routinely used for the characterization of benzimidazole derivatives, the application of more advanced spectroscopic methods to study the dynamic and transient phenomena of this compound remains largely unexplored. researchgate.net

Future research could employ techniques such as two-dimensional NMR (2D NMR) spectroscopy to gain deeper insights into the molecular structure and conformation of this compound in solution. numberanalytics.com Time-resolved spectroscopic techniques, including time-resolved infrared (TRIR), time-resolved fluorescence, and transient absorption spectroscopy, could be utilized to investigate the excited-state dynamics and photochemical behavior of this compound. numberanalytics.com These studies would be particularly valuable in understanding its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

For instance, femtosecond transient absorption spectroscopy has been effectively used to study the excited-state intramolecular proton transfer (ESIPT) in other benzimidazole derivatives. While this compound does not possess the requisite hydroxyl group for ESIPT, understanding its excited-state lifetime and decay pathways is crucial for designing new materials with specific photophysical properties.

Deeper Mechanistic Insights into its Chemical Behavior and Reactivity

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and designing novel reactions. For this compound, there is a significant opportunity to conduct in-depth mechanistic studies of its formation and subsequent reactions.

Future research should focus on elucidating the precise mechanism of its synthesis under various conditions, including both catalyzed and catalyst-free pathways. This could involve kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates. For example, understanding the role of different catalysts, such as erbium triflate (Er(OTf)3) in microwave-assisted synthesis, can lead to the development of more efficient catalytic systems. nih.gov

Furthermore, the reactivity of the benzimidazole core and the N-methylphenylmethyl substituent should be systematically investigated. This includes exploring its susceptibility to electrophilic and nucleophilic attack, its behavior in cycloaddition reactions, and its potential to act as a ligand in organometallic chemistry. Mechanistic studies on the functionalization of the benzimidazole ring at various positions (e.g., C2, C5, C6) would be particularly valuable for the synthesis of new derivatives with tailored properties. mdpi.com

Computational Predictions for New Reactivities and Interactions with Unconventional Chemical Systems

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational studies can provide valuable insights into its electronic structure, molecular orbitals, and potential energy surfaces.

Density Functional Theory (DFT) calculations can be employed to predict its geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. nih.gov Such studies can also be used to calculate molecular properties like the dipole moment, polarizability, and hyperpolarizability to assess its potential for applications in nonlinear optics. nih.gov

Molecular docking simulations could be a fruitful area of research to predict the interaction of this compound with various biological targets. Given the known biological activities of many benzimidazole derivatives, such as antifungal and anticancer properties, in silico screening against different enzymes and receptors could identify promising avenues for medicinal chemistry research. nih.govnih.gov For instance, understanding the binding modes and affinities with specific protein targets can guide the design of more potent and selective drug candidates.

Furthermore, computational modeling can be used to explore the interactions of this compound with unconventional chemical systems, such as nanomaterials or within the confined spaces of zeolites or metal-organic frameworks. These studies could reveal novel catalytic or material properties.

Computational MethodPotential Application for this compound
Density Functional Theory (DFT)Prediction of molecular structure, spectroscopic properties, and reactivity
Molecular DockingIn silico screening for potential biological targets
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with biomolecules
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigation of enzymatic reactions and interactions in complex environments

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Alkylating Agent4-Methylbenzyl bromide
BaseK₂CO₃
Reaction Temperature85°C
Purification MethodColumn chromatography (EtOAc/hexane 1:3)

Q. Table 2: Biological Activity Trends in Benzimidazole Derivatives

Substituent PositionGroupObserved ActivityReference
14-MethylbenzylModerate antimicrobial
2ClEnhanced antifungal (IC₅₀ = 2.1 µM)
5NH₂Inactive (steric clash)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.